![molecular formula C13H15ClN4O B13348539 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a phenylmethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyrimidine-2,4-diamine with 2-(phenylmethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
科学的研究の応用
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
6-Chloro-2,4-diaminopyrimidine: A simpler analog with similar core structure but lacking the phenylmethoxyethyl group.
N4-(2-Phenylethyl)-2,4-diaminopyrimidine: Another analog with a different substituent on the pyrimidine ring.
Uniqueness
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine is unique due to the presence of both the chlorine atom and the phenylmethoxyethyl group, which confer distinct chemical and biological properties
特性
分子式 |
C13H15ClN4O |
|---|---|
分子量 |
278.74 g/mol |
IUPAC名 |
6-chloro-4-N-(2-phenylmethoxyethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O/c14-11-8-12(18-13(15)17-11)16-6-7-19-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,15,16,17,18) |
InChIキー |
QXBAEKORKUVTFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCNC2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


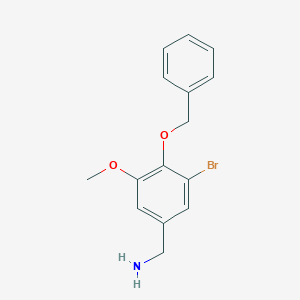
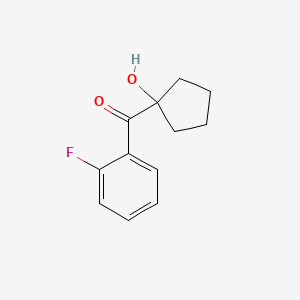

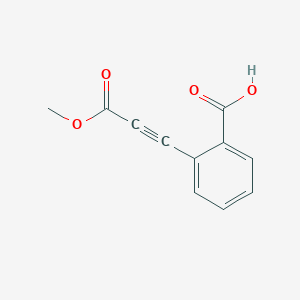
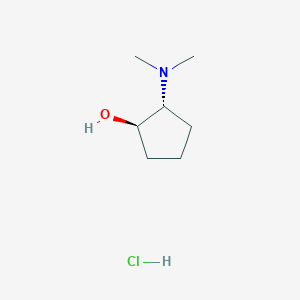
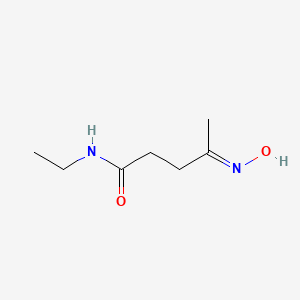

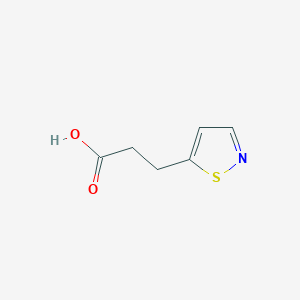
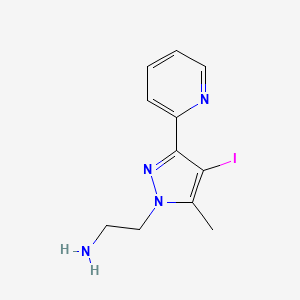

![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

